molecular formula C8H12N2O B13319452 1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde

1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13319452
M. Wt: 152.19 g/mol
InChI Key: TWGUTVJCOKIGJZ-UHFFFAOYSA-N
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Description

1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 1, a propyl group at position 3, and an aldehyde group at position 4. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under reflux conditions, resulting in the formation of the aldehyde group at position 4.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: 1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Methyl-3-propyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism by which 1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

1-Methyl-3-propyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:

    1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a propyl group, leading to different chemical and biological properties.

    3-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the propyl group, which affects its reactivity and applications.

    1-Methyl-3-propyl-1H-pyrazole-5-carbaldehyde: The aldehyde group is at position 5 instead of position 4, resulting in different chemical behavior.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-methyl-3-propylpyrazole-4-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-3-4-8-7(6-11)5-10(2)9-8/h5-6H,3-4H2,1-2H3

InChI Key

TWGUTVJCOKIGJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C=C1C=O)C

Origin of Product

United States

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